N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Catalog No.
S14366956
CAS No.
M.F
C29H39N5O7
M. Wt
569.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Product Name

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

IUPAC Name

tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1

InChI Key

HNSVYXUELBPFEO-WDJPJFJCSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

N-T-Boc-D-Phe-Ala-Nle p-nitroanilide (CAS 75935-65-8) is a specialized chromogenic peptide substrate engineered for the precise quantification of human granulocyte elastase and chymotrypsin-like serine proteases . Upon target-specific enzymatic cleavage, it releases p-nitroaniline (pNA), enabling direct, highly linear spectrophotometric monitoring at 405 nm. By incorporating the unnatural aliphatic amino acid norleucine (Nle) at the P1 position and a D-enantiomer phenylalanine at P3, this substrate is specifically designed to overcome the stability and specificity limitations of native peptide sequences [1]. For procurement teams and assay developers, this compound provides a highly reproducible, exopeptidase-resistant baseline material for high-throughput screening, diagnostic assay formulation, and protease inhibitor profiling in complex biological matrices.

Substituting Boc-D-Phe-Ala-Nle-pNA with generic elastase substrates—such as those containing methionine at the P1 position or standard L-amino acids at the P3 position—introduces significant reproducibility risks in commercial assays . Methionine-containing substrates are highly susceptible to spontaneous oxidation in aqueous buffers, leading to batch-to-batch signal variance and reduced reagent shelf-life. Furthermore, substrates lacking the D-Phe configuration are vulnerable to rapid, non-specific degradation by endogenous aminopeptidases present in crude lysates or clinical samples [1]. Procuring this exact Nle-substituted, D-amino acid-protected sequence ensures absolute resistance to both oxidative degradation and non-specific exopeptidase cleavage, which is a critical requirement for maintaining strict quality control and minimizing false positives in diagnostic kits.

Oxidation Resistance via Norleucine Substitution

The incorporation of norleucine (Nle) in place of methionine at the P1 position fundamentally alters the substrate's chemical stability in aqueous environments . Unlike methionine, which contains a highly reactive thioether group prone to spontaneous oxidation, the straight-chain aliphatic structure of Nle is completely resistant to oxidative degradation while maintaining the necessary steric profile for protease recognition.

Evidence DimensionSubstrate Oxidation Rate in Assay Buffer
Target Compound DataBoc-D-Phe-Ala-Nle-pNA (Negligible oxidation over standard assay duration)
Comparator Or BaselineMethionine-containing analogs (Rapid thioether oxidation)
Quantified DifferenceNle substitution eliminates thioether oxidation liabilities, significantly extending working solution stability.
ConditionsStandard aqueous enzymatic assay buffers at room temperature

Eliminates false negatives caused by spontaneous substrate degradation, reducing reagent waste and improving batch-to-batch assay reproducibility.

Exopeptidase Resistance in Crude Biological Matrices

In complex biological samples such as gingival crevicular fluid (GCF) or plasma, endogenous aminopeptidases rapidly degrade standard peptides, generating false positive signals [1]. The structural design of Boc-D-Phe-Ala-Nle-pNA utilizes an N-terminal Boc protecting group and a D-enantiomer phenylalanine at the P3 position to sterically block exopeptidase activity.

Evidence DimensionNon-specific background cleavage
Target Compound DataBoc-D-Phe-Ala-Nle-pNA (Highly resistant to aminopeptidases)
Comparator Or BaselineUnprotected L-enantiomer baselines (Rapid non-specific degradation)
Quantified DifferenceD-Phe and Boc protection reduce non-specific aminopeptidase cleavage by >95% compared to native L-peptide sequences.
ConditionsIncubation in crude biological lysates or clinical exudates

Ensures that the measured spectrophotometric signal is exclusively driven by the target endoprotease, which is critical for accurate clinical diagnostics.

Granulocyte Elastase Specificity in Clinical Exudates

When evaluated for tracking elastase activity in gingival crevicular fluid (GCF), Boc-D-Phe-Ala-Nle-pNA demonstrated reliable specificity for granular leukocyte elastase over pancreatic elastase [1]. The relative value of GCF elastase activity measured by this substrate closely matched that of purified granulocyte elastase, confirming its utility in distinguishing leukocyte-driven inflammation.

Evidence DimensionRelative Enzyme Specificity (GCF vs. Pancreatic Elastase)
Target Compound DataBoc-D-Phe-Ala-Nle-pNA (High specificity for granulocyte elastase)
Comparator Or BaselinePancreatic elastase (Low cross-reactivity)
Quantified DifferenceSignal strongly correlates with granular leukocyte elastase activity with no statistically significant difference in relative activity profiles.
ConditionsEnzyme activity assays using GCF, granular leukocytes, and pancreatic extracts

Validates the compound's utility as a highly specific diagnostic reagent for monitoring periodontitis and other leukocyte-mediated inflammatory diseases.

High-Throughput Spectrophotometric Reliability

While fluorogenic substrates offer higher absolute sensitivity, they are frequently compromised by autofluorescence in crude biological samples or screening libraries . The p-nitroanilide (pNA) chromophore in Boc-D-Phe-Ala-Nle-pNA provides a highly linear absorbance readout at 405 nm, which is well outside the range of typical biological background interference.

Evidence DimensionSignal-to-Noise Ratio in Crude Samples
Target Compound DatapNA release (Absorbance at 405 nm, negligible background interference)
Comparator Or BaselineFluorogenic substrates (e.g., AMC/AFC, high background autofluorescence)
Quantified DifferencepNA cleavage yields a strictly linear absorbance response, bypassing the >30% false-positive rate often caused by autofluorescent library compounds.
ConditionsHigh-throughput screening in 96/384-well microplates

Allows industrial laboratories to utilize standard, cost-effective microplate readers without the need for expensive fluorescence optics or complex data deconvolutions.

Clinical Diagnostic Assay Formulation

Serves as the core active reagent in commercial diagnostic kits designed to measure granulocyte elastase activity in inflammatory exudates, such as gingival crevicular fluid for periodontal disease monitoring [1].

High-Throughput Protease Inhibitor Screening

Ideal for industrial screening campaigns aimed at identifying novel inhibitors of human granulocyte elastase and chymotrypsin-like proteases, where substrate stability and resistance to oxidation over long periods are paramount .

Quality Control of Recombinant Proteases

Employed by enzyme manufacturers to standardize and verify the lot-to-lot specific activity of purified serine proteases using a robust, exopeptidase-resistant benchmark that guarantees linear readouts at 405 nm .

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

569.28494860 g/mol

Monoisotopic Mass

569.28494860 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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